![molecular formula C11H21N3O2 B14596676 L-Prolyl-L-leucinamide CAS No. 60016-92-4](/img/structure/B14596676.png)
L-Prolyl-L-leucinamide
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Overview
Description
L-Leucinamide, L-prolyl- is a compound that belongs to the class of amino acid amides. It is derived from the amino acids leucine and proline. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of L-Leucinamide, L-prolyl- allows it to participate in various biochemical processes, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, L-prolyl- typically involves the condensation of L-leucine and L-proline. One common method involves the use of benzoyl chloride or acetyl chloride in the presence of triethylamine to form the corresponding acyl derivatives . Another approach includes the use of N,N’-dicyclohexyl-carbodiimide as a coupling agent to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of L-Leucinamide, L-prolyl- may involve large-scale synthesis using automated systems to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and to purify the final product .
Chemical Reactions Analysis
Types of Reactions
L-Leucinamide, L-prolyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of L-Leucinamide, L-prolyl- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of L-Leucinamide, L-prolyl- depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in the formation of various acylated or alkylated products .
Scientific Research Applications
L-Prolyl-L-leucinamide, a dipeptide derivative, has garnered attention in various scientific research applications due to its unique biochemical properties. This article explores its applications across different fields, including biochemistry, pharmacology, and biotechnology, supported by comprehensive data tables and documented case studies.
Biocatalysis and Enzyme Engineering
Recent studies have highlighted the potential of this compound in enzyme engineering. For instance, research on L-proline amide hydrolase from Pseudomonas syringae demonstrated its application in the "Amidase Process," which is crucial for the industrial production of optically pure amino acids. The enzyme showed a preference for substrates containing proline and leucine, indicating that this compound could enhance substrate specificity and reaction efficiency in biocatalytic processes .
Pharmacological Insights
This compound has been investigated for its pharmacological effects, particularly in neuropharmacology. A study on the compound's analogs revealed that modifications to the peptide bond structure could influence biological activity, with certain analogs demonstrating comparable efficacy to natural hormones while exhibiting increased toxicity . This suggests that this compound and its derivatives may have potential applications in treating neurological disorders such as Parkinson's disease by modulating dopaminergic functions .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction of this compound with various biological targets. These studies indicated that the compound exhibits significant binding affinity with specific receptors involved in cellular signaling pathways. For example, docking simulations showed promising results against cell wall proteins of pathogens like Pythium spp., suggesting its potential as a biopesticide or therapeutic agent .
Case Studies in Clinical Applications
Clinical case studies have also been documented regarding the effects of related compounds on human health. For instance, investigations into L-prolyl-L-leucyl-glycine amide (a close analog) demonstrated its ability to influence alpha-melanocyte-stimulating hormone release in the central nervous system, highlighting its role in metabolic regulation . Such findings underscore the importance of further exploring this compound’s therapeutic potential.
Data Tables
Compound | Activity | Toxicity Level |
---|---|---|
This compound | Moderate efficacy | Low |
L-prolyl-L-leucyl-glycine amide | Comparable to natural hormone | Increased |
Mechanism of Action
The mechanism of action of L-Leucinamide, L-prolyl- involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes such as aminopeptidases, which catalyze the hydrolysis of peptide bonds . The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
L-Leucinamide: An amino acid amide derived from leucine.
L-Prolinamide: An amino acid amide derived from proline.
N-benzyl (prolyl)leucinamide: A derivative of L-Leucinamide, L-prolyl- with a benzyl group attached.
Uniqueness
L-Leucinamide, L-prolyl- is unique due to its dual composition from both leucine and proline, which imparts distinct biochemical properties.
Properties
CAS No. |
60016-92-4 |
---|---|
Molecular Formula |
C11H21N3O2 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H21N3O2/c1-7(2)6-9(10(12)15)14-11(16)8-4-3-5-13-8/h7-9,13H,3-6H2,1-2H3,(H2,12,15)(H,14,16)/t8-,9-/m0/s1 |
InChI Key |
VVRCMYBORQSUTG-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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